molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4

2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1304073
CAS No.: 84392-23-4
M. Wt: 250.21 g/mol
InChI Key: UUSBTGUDEHRZTF-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C14H9F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzaldehyde moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde typically involves the introduction of a trifluoromethyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where trifluoromethylbenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-[4-(Trifluoromethyl)phenyl]benzoic acid.

    Reduction: 2-[4-(Trifluoromethyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethoxy)benzaldehyde

Comparison: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of both the trifluoromethyl group and the benzaldehyde moiety, which confer distinct chemical and physical properties. Compared to 4-(Trifluoromethyl)benzaldehyde, it has an additional phenyl ring, which can influence its reactivity and applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various research and industrial applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSBTGUDEHRZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382228
Record name 2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-23-4
Record name 2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84392-23-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To magnesium turnings (1.23 g, 50.7 mmol) in a dry flask under nitrogen was added anhydrous tetrahydrofuran (THF, 10 mL). The mixture was mechanically stirred while a solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) was added dropwise. Upon completion, a solution of the dimethyl acetal of 2-bromobenzaldehyde (3.00 g, 13.0 mmol) and 1,2-dibromoethane (2.44 g, 13.0 mmol) in THF (10 ml) was added at a rate to maintain gentle reflux. Upon completing, a second solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) was added dropwise. The mixture was then refluxed an additional 20 minutes and decanted into an addition funnel attached to a second reaction flask containing a solution of 4-iodobenzotrifluoride (2.72 g, 10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium (II) (0.21 g, 0.9 mmol) in refluxing THF (20 mL). The Grignard reagent was added dropwise and the mixture refluxed for 11/2 hr. After cooling to room temperature, 3N hydrochloric acid was added (30 mL) and the THF evaporated on the rotary evaporator. The residue was extracted with diethyl ether. The ether extract was washed with 3N hydrochloric acid (20 mL) water (4×25 mL), and saturated sodium chloride solution (10 mL). The ether solution was then dried (MgSO4), treated with charcoal, filtered and evaporated to give a dark yellow oil (3.41 g). This was chromatographed on the Waters Prep 500 HPLC using a 1:1 mixture of methylene chloride and hexane. The product was isolated after evaporation of solvent as a light yellow oil (2.41 g, 96.4%). 'H NMR (CDCl3): 7.6 (m, 7, Ar--H), 8.0 (m, 1, 3-H), 9.9 (s, 1, CHO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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20 mL
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Reaction Step Two
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1.23 g
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10 mL
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Reaction Step Three
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1.22 g
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Reaction Step Four
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10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dimethyl acetal
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3 g
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10 mL
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1.22 g
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Quantity
10 mL
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2.72 g
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reactant
Reaction Step Seven
[Compound]
Name
iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium
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0.21 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
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